8-Phenyloctahydroindolizin-8-amine
Description
8-Phenyloctahydroindolizin-8-amine is a bicyclic amine derivative characterized by an indolizine core fused with a phenyl-substituted octahydro structure. This compound is synthesized via hydroamination reactions involving allylic imines or amines, as described in . The synthesis typically employs pyrrolidine as a nucleophilic catalyst, followed by reduction with NaBH₄ and purification via silica gel chromatography, yielding a 76% isolated product . Structural confirmation is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Properties
CAS No. |
1363405-30-4 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
8-phenyl-2,3,5,6,7,8a-hexahydro-1H-indolizin-8-amine |
InChI |
InChI=1S/C14H20N2/c15-14(12-6-2-1-3-7-12)9-5-11-16-10-4-8-13(14)16/h1-3,6-7,13H,4-5,8-11,15H2 |
InChI Key |
ROECKPIOTAYTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCCN2C1)(C3=CC=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and analytical distinctions between 8-Phenyloctahydroindolizin-8-amine and related compounds:
*Yield estimated based on analogous procedures in .
Key Research Findings
Reactivity and Stability
- This compound exhibits enhanced stability compared to azetidine-containing analogs (e.g., Compound 9) due to its rigid bicyclic framework, which reduces ring-opening side reactions .
- The spirocyclic dione derivatives () display lower thermal stability (evidenced by broad melting points) but superior UV-Vis absorption due to extended conjugation in benzothiazole systems .
Catalytic Requirements
- Rhodium catalysts (e.g., [(DPEphos)Rh(COD)]BF₄) are critical for synthesizing azetidine-based amines (Compound 9), whereas this compound requires only pyrrolidine as a Brønsted base .
Functional Group Impact
- The phenyl group in this compound contributes to π-π stacking interactions in crystallization, whereas the dimethylaminophenyl group in spirocyclic diones enhances electron-donating capacity for optoelectronic applications .
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